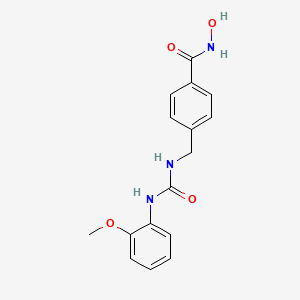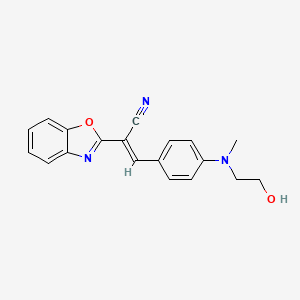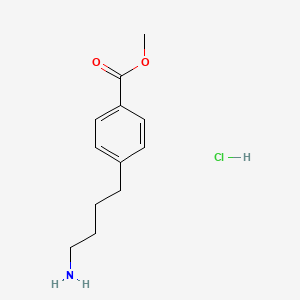
Elevenostat
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du JB3-22 implique plusieurs étapes, en partant de produits de départ disponibles dans le commerceLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter les réactions .
Méthodes de production industrielle
Pour la production industrielle, le JB3-22 est synthétisé en utilisant un processus similaire en plusieurs étapes, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes de purification pour assurer un rendement élevé et une pureté élevée. Le produit final est généralement obtenu sous forme solide, qui est ensuite dissous dans le DMSO pour le stockage et l'utilisation .
Analyse Des Réactions Chimiques
Types de réactions
Le JB3-22 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que le motif acide hydroxamique. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courantes
Réactions de substitution: Ces réactions impliquent souvent des nucléophiles tels que des amines ou des alcools. Les réactions sont généralement effectuées dans des solvants organiques comme le DMSO ou l'acétonitrile.
Réactions d'oxydation: Des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réactions de réduction: Des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers dérivés d'amide ou d'ester, tandis que les réactions d'oxydation et de réduction peuvent modifier le motif acide hydroxamique .
Applications de la recherche scientifique
Le JB3-22 a une large gamme d'applications dans la recherche scientifique :
Industrie: Le JB3-22 est utilisé dans le développement de nouveaux agents thérapeutiques ciblant la HDAC11.
Mécanisme d'action
Le JB3-22 exerce ses effets en inhibant sélectivement la HDAC11, une enzyme impliquée dans l'élimination des groupes acétyle des résidus lysine des protéines histones. Cette inhibition entraîne une augmentation des niveaux d'acétylation, ce qui peut affecter l'expression des gènes et la fonction des protéines. La cible moléculaire du JB3-22 est le site actif de la HDAC11, où il se lie et empêche la réaction de désacétylation .
Applications De Recherche Scientifique
JB3-22 has a wide range of applications in scientific research:
Mécanisme D'action
JB3-22 exerts its effects by selectively inhibiting HDAC11, an enzyme involved in the removal of acetyl groups from lysine residues on histone proteins. This inhibition leads to an increase in acetylation levels, which can affect gene expression and protein function. The molecular target of JB3-22 is the active site of HDAC11, where it binds and prevents the deacetylation reaction .
Comparaison Avec Des Composés Similaires
Composés similaires
FT895: Un composé de petite molécule à base d'hydroxymate qui cible également la HDAC11.
Composés à base de 2-carboxamidothiophène: Ces composés sont des agents chélateurs d'ions zinc qui inhibent la HDAC11.
Unicité du JB3-22
Le JB3-22 est unique en raison de sa haute sélectivité pour la HDAC11, avec une valeur de CI50 de 0,235 µM . Cette sélectivité en fait un outil précieux pour étudier les fonctions spécifiques de la HDAC11 sans affecter les autres désacétylases d'histones. De plus, ses applications thérapeutiques potentielles dans le myélome multiple soulignent son importance dans la recherche médicale .
Propriétés
IUPAC Name |
N-hydroxy-4-[[(2-methoxyphenyl)carbamoylamino]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-23-14-5-3-2-4-13(14)18-16(21)17-10-11-6-8-12(9-7-11)15(20)19-22/h2-9,22H,10H2,1H3,(H,19,20)(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHNFBYCLJKJID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)C(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-2-(4-bromophenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8236724.png)


![2-[(Z)-2-(4-chlorophenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8236733.png)
![N,N-di(propan-2-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B8236738.png)
![2-Ethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B8236742.png)
![2-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-2-azatricyclo[9.4.0.03,8]pentadecane](/img/structure/B8236748.png)




![benzyl N-[2-tert-butyl-5-[(1S,3R)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate](/img/structure/B8236816.png)

